D-myo-Inositol 1,3,4-tris-phosphate ammonium salt
Description
1D-myo-inositol 1,3,4-trisphosphate is a chemical compound belonging to the class of inositol phosphates. It is a derivative of myo-inositol, a type of sugar alcohol, and contains three phosphate groups attached to the inositol ring. This compound plays a significant role in various biological processes, particularly in cellular signaling pathways.
Properties
CAS No. |
93133-76-7 |
|---|---|
Molecular Formula |
C6H15O15P3 |
Molecular Weight |
420.10 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4+,5+,6+/m1/s1 |
InChI Key |
MMWCIQZXVOZEGG-MLQGYMEPSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1D-myo-inositol 1,3,4-trisphosphate can be synthesized through the phosphorylation of myo-inositol. The process involves the use of specific enzymes or chemical reagents to introduce phosphate groups at the 1, 3, and 4 positions of the inositol ring. One common method involves the use of phosphoric acid derivatives under controlled conditions to achieve selective phosphorylation .
Industrial Production Methods: Industrial production of 1D-myo-inositol 1,3,4-trisphosphate typically involves large-scale enzymatic processes. These processes utilize enzymes such as kinases to catalyze the phosphorylation of myo-inositol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1D-myo-inositol 1,3,4-trisphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different inositol phosphate derivatives.
Reduction: Reduction reactions can modify the phosphate groups, leading to the formation of lower-order phosphates.
Substitution: Substitution reactions can occur at the phosphate groups, resulting in the formation of different inositol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various inositol phosphate derivatives, each with distinct biological activities and properties .
Scientific Research Applications
1D-myo-inositol 1,3,4-trisphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other inositol phosphates and related compounds.
Biology: This compound is crucial in studying cellular signaling pathways, particularly those involving calcium ion release.
Medicine: It has potential therapeutic applications in treating diseases related to cellular signaling dysregulation.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
1D-myo-inositol 1,3,4-trisphosphate exerts its effects by interacting with specific molecular targets within cells. It binds to inositol trisphosphate receptors located on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways, influencing cellular processes such as metabolism, gene expression, and cell division .
Comparison with Similar Compounds
1D-myo-inositol 1,4,5-trisphosphate: Another inositol phosphate with similar signaling functions but different phosphate group positions.
1D-myo-inositol 1,3,4,5-tetrakisphosphate: Contains an additional phosphate group, leading to distinct biological activities.
1D-myo-inositol 1,2,3,5-tetrakisphosphate: Another tetrakisphosphate with different phosphate group arrangements.
Uniqueness: 1D-myo-inositol 1,3,4-trisphosphate is unique due to its specific phosphate group arrangement, which allows it to interact with particular receptors and enzymes, leading to distinct cellular responses. Its role in calcium signaling and its potential therapeutic applications make it a compound of significant interest in scientific research[9][9].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
